molecular formula C14H11F4NS B12255022 N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline

N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline

Cat. No.: B12255022
M. Wt: 301.30 g/mol
InChI Key: YVMRLFDHVZCHJT-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline is a compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C14H11F4NS

Molecular Weight

301.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C14H11F4NS/c15-13-4-2-1-3-10(13)9-19-11-5-7-12(8-6-11)20-14(16,17)18/h1-8,19H,9H2

InChI Key

YVMRLFDHVZCHJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under specific conditions . For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator can facilitate the addition of the trifluoromethyl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity and selectivity of the reaction.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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